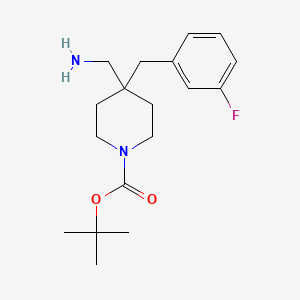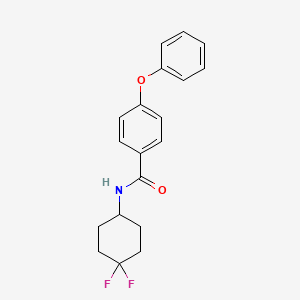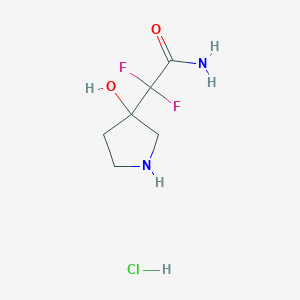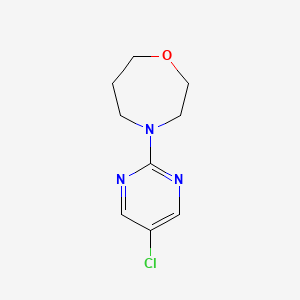![molecular formula C12H18FN B2703203 (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine CAS No. 1019530-90-5](/img/structure/B2703203.png)
(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine” is a chemical compound with the CAS Number: 1019530-90-5 . It has a molecular weight of 195.28 and its IUPAC name is N-[2-(2-fluorophenyl)ethyl]-2-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18FN/c1-3-10(2)14-9-8-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Nucleophilic Reactions and Catalysis
Research has explored the nucleophilic attacks on carbon-carbon double bonds, highlighting the role of amine catalysis in such reactions. These studies suggest mechanisms where amines like (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine could potentially play a role in facilitating or catalyzing reactions through solvent-assisted or amine-catalyzed processes, enhancing the understanding of element effects in chemical reactions (Rappoport & Ta-Shma, 1971).
Noncovalent Interactions in Crystal Structures
Another area of application is the quantitative assessment of noncovalent interactions in crystal structures. Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, which share structural similarities with (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, have provided insights into intra- and intermolecular interactions. These findings are crucial for understanding the stabilization mechanisms of crystal structures, which has implications for material design and pharmaceutical development (El-Emam et al., 2020).
Organic Photovoltaics and Solar Cells
In the field of energy, amines have been used as acceptor and cathode interfacial materials in polymer solar cells. Studies involving amine-based fullerenes, which are structurally related to (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, demonstrate their potential in enhancing power conversion efficiency. This research contributes to the development of nano-structured organic solar cells and highlights the importance of electron mobility in these materials (Lv et al., 2014).
Electron Transport Layers in Solar Cells
Further, amines have found application in improving the performance of perovskite solar cells. Amino-functionalized polymers, for instance, have been shown to enhance electron extraction properties and reduce the work function of metal cathodes. This research opens up new avenues for fabricating high-efficiency solar cells using amine compounds as components of electron transport layers (Sun et al., 2016).
Enzymatic Kinetic Resolution
Amines also play a crucial role in enzymatic processes. The kinetic resolution of primary amines, including those structurally similar to (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, has been optimized using enzymes. This process is significant for producing enantiomerically pure compounds, which have applications ranging from pharmaceuticals to fine chemicals (Nechab et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-9-8-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHTABTMSFBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)
![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)
![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)
![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)

![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)
![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)

![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)
